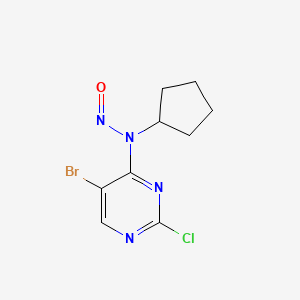![molecular formula C17H20N2O3 B13847389 ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This particular compound is known for its unique structure, which includes an amino group, a methoxy group, and a carbamate ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method is the reaction of 2-amino-4-[(2-methylphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate ester can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- N-ethyl-N-phenyl carbamate
Comparison
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl carbamate and phenyl carbamate, this compound has enhanced stability and a broader range of reactivity. Its unique structure also allows for more specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-17(20)19-16-9-8-14(10-15(16)18)22-11-13-7-5-4-6-12(13)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MVUNBCRVJQVQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



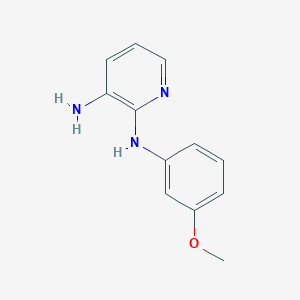
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
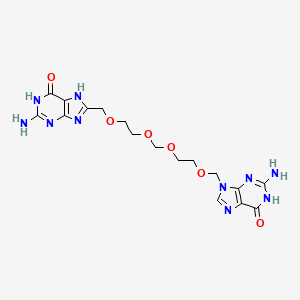
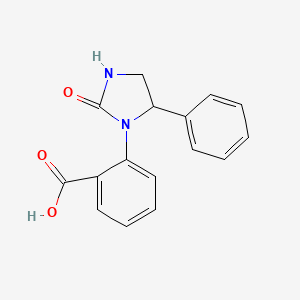
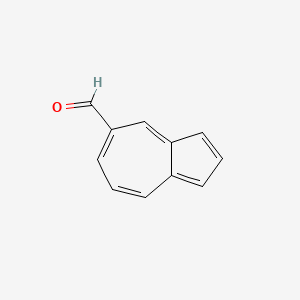
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
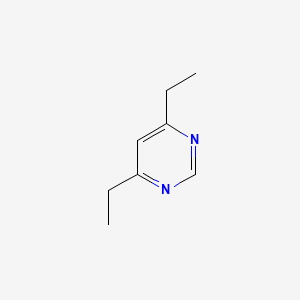
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
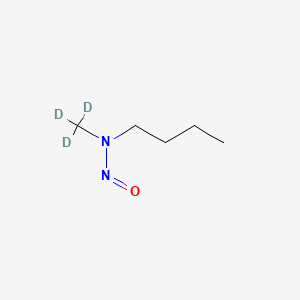
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
